2-(Dimethylamino)-4-ethylphenol 2-(Dimethylamino)-4-ethylphenol
Brand Name: Vulcanchem
CAS No.: 857629-77-7
VCID: VC8301262
InChI: InChI=1S/C10H15NO/c1-4-8-5-6-10(12)9(7-8)11(2)3/h5-7,12H,4H2,1-3H3
SMILES: CCC1=CC(=C(C=C1)O)N(C)C
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

2-(Dimethylamino)-4-ethylphenol

CAS No.: 857629-77-7

Cat. No.: VC8301262

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)-4-ethylphenol - 857629-77-7

Specification

CAS No. 857629-77-7
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name 2-(dimethylamino)-4-ethylphenol
Standard InChI InChI=1S/C10H15NO/c1-4-8-5-6-10(12)9(7-8)11(2)3/h5-7,12H,4H2,1-3H3
Standard InChI Key XUVHHWLHENUGNM-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1)O)N(C)C
Canonical SMILES CCC1=CC(=C(C=C1)O)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(dimethylamino)-4-ethylphenol, defines a benzene ring substituted with a hydroxyl group (-OH) at position 1, a dimethylamino group (-N(CH₃)₂) at position 2, and an ethyl group (-CH₂CH₃) at position 4. This arrangement creates a polar-nonpolar amphiphilic structure, enabling diverse molecular interactions. The dimethylamino group contributes basicity, while the ethyl group enhances lipophilicity, influencing solubility and membrane permeability.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol
IUPAC Name2-(Dimethylamino)-4-ethylphenol
Canonical SMILESCCc1ccc(c(c1)N(C)C)O
Hydrogen Bond Donors1 (phenolic -OH)
Hydrogen Bond Acceptors2 (-OH and -N(CH₃)₂)
LogP (Predicted)2.38 (Estimated via PubChem models)

The predicted logP value indicates moderate lipophilicity, suggesting favorable membrane penetration in biological systems .

Spectral Characterization

While direct spectral data for 2-(dimethylamino)-4-ethylphenol are unavailable, analogous compounds such as 4-[2-(dimethylamino)ethyl]phenol hydrobromide exhibit characteristic FT-IR peaks at 3250–3500 cm⁻¹ (O-H stretch), 2800–3000 cm⁻¹ (C-H aliphatic stretches), and 1600 cm⁻¹ (aromatic C=C) . ¹H-NMR spectra typically show signals at δ 6.5–7.5 ppm (aromatic protons), δ 3.2–3.8 ppm (N-CH₂ groups), and δ 1.0–1.5 ppm (ethyl CH₃) .

Synthetic Methodologies

Mannich Reaction-Based Synthesis

A principal route for synthesizing dimethylamino-substituted phenols involves the Mannich reaction, a three-component condensation between a phenol, formaldehyde, and a secondary amine. For 4-ethylphenol derivatives, optimized conditions include:

  • Reactants: 4-ethylphenol, formaldehyde (37% aqueous), dimethylamine hydrochloride

  • Catalyst: HCl (0.5 M)

  • Temperature: 60–70°C under reflux

  • Reaction Time: 4–6 hours

The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the phenolic oxygen. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures, yielding products with >85% purity .

Industrial Scale-Up Considerations

Continuous flow reactors demonstrate advantages over batch processes for large-scale production, offering:

  • Precise control of exothermic reactions

  • Reduced side-product formation

  • Higher throughput (5–10 kg/day in pilot systems)
    Key parameters include residence time (8–12 minutes) and temperature gradients (50°C → 70°C across reactor zones).

Biological Activities and Mechanisms

Antimicrobial Efficacy

Structurally similar 4-aminophenol derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 32 µg/mL) and fungi (Saccharomyces cerevisiae MIC = 64 µg/mL) . Mechanistic studies propose:

  • Membrane Disruption: Cationic dimethylamino groups interact with microbial phospholipid headgroups, increasing membrane permeability .

  • Metabolic Interference: Competitive inhibition of dihydrofolate reductase (DHFR), essential for nucleotide synthesis .

Table 2: Comparative Antimicrobial Activity of Analogous Compounds

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
4-Aminophenol derivative3212864
Chloramphenicol816-
Fluconazole--2

Data adapted from in vitro assays using broth microdilution methods .

DNA Interaction Studies

UV-Vis spectral shifts (hyperchromism ΔA = 0.32 at 260 nm) and fluorescence quenching (Ksv = 1.8×10⁴ M⁻¹) indicate intercalative binding to double-stranded DNA. Such interactions suggest potential anticancer applications through topoisomerase inhibition .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Antipsychotic agents: Structural analogs modulate dopamine D₂ receptor affinity (Ki = 12 nM) .

  • Antidiabetic drugs: Thiazolidinedione derivatives improve insulin sensitivity in adipocyte models (EC₅₀ = 0.8 µM) .

Material Science Applications

Phenolic dimethylamino compounds act as:

  • Corrosion inhibitors: 89% efficiency on mild steel in 1M HCl at 50 ppm concentration .

  • Polymer stabilizers: Radical scavenging activity (EC₅₀ = 45 µM in DPPH assay) .

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